molecular formula C9H12N2O7 B13860237 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate

4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate

Cat. No.: B13860237
M. Wt: 262.19 g/mol
InChI Key: SVXFUNDIESOTBN-KCJWSGGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate is a complex organic compound featuring a benzene ring substituted with three hydroxyl groups and an azanyl(15N)amino group. This compound is part of the benzenetriol family, which are known for their polyphenolic properties and modest solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol typically involves electrophilic aromatic substitution reactions. The benzene ring undergoes substitution reactions to introduce the hydroxyl groups and the azanyl(15N)amino group. The formyloxy formate group is introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound involves multi-step synthesis processes, including nitration, reduction, and esterification. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted benzenes .

Scientific Research Applications

4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and azanyl(15N)amino groups. These functional groups can participate in hydrogen bonding, redox reactions, and other interactions with biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol is unique due to the presence of the azanyl(15N)amino group, which imparts distinct chemical and biological properties compared to other benzenetriols .

Properties

Molecular Formula

C9H12N2O7

Molecular Weight

262.19 g/mol

IUPAC Name

4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate

InChI

InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1-5-6-2-4/h1-2,9-12H,3,8H2;1-2H/i8+1,9+1;

InChI Key

SVXFUNDIESOTBN-KCJWSGGHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1C[15NH][15NH2])O)O)O.C(=O)OOC=O

Canonical SMILES

C1=CC(=C(C(=C1CNN)O)O)O.C(=O)OOC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.